molecular formula C36H48N2 B14347643 4,4'-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) CAS No. 91075-59-1

4,4'-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine)

Cat. No.: B14347643
CAS No.: 91075-59-1
M. Wt: 508.8 g/mol
InChI Key: YBHSVPADPHSABT-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two piperidine rings, each substituted with tert-butyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) typically involves multi-step organic reactions. One common method includes the alkylation of phenylene with tert-butyl and phenyl-substituted piperidine derivatives. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene, under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the piperidine rings.

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Shares the piperidine ring but has different substituents.

    4-tert-Butylphenol: Contains the tert-butyl group but lacks the piperidine and phenylene components.

Uniqueness

4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is unique due to its combination of phenylene and piperidine rings with tert-butyl and phenyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

91075-59-1

Molecular Formula

C36H48N2

Molecular Weight

508.8 g/mol

IUPAC Name

1-tert-butyl-4-[4-(1-tert-butyl-4-phenylpiperidin-4-yl)phenyl]-4-phenylpiperidine

InChI

InChI=1S/C36H48N2/c1-33(2,3)37-25-21-35(22-26-37,29-13-9-7-10-14-29)31-17-19-32(20-18-31)36(30-15-11-8-12-16-30)23-27-38(28-24-36)34(4,5)6/h7-20H,21-28H2,1-6H3

InChI Key

YBHSVPADPHSABT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)C4(CCN(CC4)C(C)(C)C)C5=CC=CC=C5

Origin of Product

United States

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